molecular formula C10H13NSi B1587498 3-(Trimethylsilylethynyl)pyridine CAS No. 80673-00-3

3-(Trimethylsilylethynyl)pyridine

Cat. No.: B1587498
CAS No.: 80673-00-3
M. Wt: 175.3 g/mol
InChI Key: MTMBLPOPETZZRX-UHFFFAOYSA-N
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Description

3-(Trimethylsilylethynyl)pyridine is a pyridine derivative . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of this compound can be achieved through the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl2 (PPh3)2 -CuI as a catalyst afford the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NSi . Its molecular weight is 175.30 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 229 °C , a density of 0.922 g/mL at 25 °C , and a refractive index n20/D of 1.529 .

Scientific Research Applications

Formation Mechanisms and Structural Studies

  • 1,2-Dihydropyridine and 4H-pyran Formation : The formation of 1,2-dihydropyridine and 4H-pyran through reactions involving 3-(trimethylsilylethynyl)pyridine was monitored and analyzed using quantum chemical methods. This research provided insights into the potential energy surfaces and activation barriers in these reactions (Shagun, Medvedeva, & Mareev, 2013).
  • Structural Analysis of Derivatives : Studies on 3-(diethylborylethynyl)pyridines revealed significant structural features, such as nonplanar arrangement and intermolecular coordination, which could be relevant for understanding the behavior of similar compounds (Wakabayashi et al., 2014).

Synthesis and Chemical Reactions

  • Borole Formation : Investigations into the reaction of bis(trimethylsilylethynyl)diphenylaminoborane with strong Lewis acids provided insights into borole formation, a crucial aspect in organoborane chemistry (Ge, Kehr, Daniliuc, & Erker, 2014).
  • Synthesis of Molecular Structures : The synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines offers valuable insights into the molecular structure and intrinsic properties of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
  • One-pot Synthesis of Dihydropyridine Carboxylic Acids : This research focused on the activation of 3-((trimethylsilyl)ethynyl)pyridine and its use in synthesizing new series of acids, demonstrating its potential in medicinal chemistry (Ballinas-Indilí et al., 2021).

Catalysis and Coordination Polymers

  • Catalysis of Hydrosilylation Reactions : Research on the use of 2-(2-trimethoxysilylethyl)pyridine for preparing rhodium carbonyl complexes on silica demonstrated its effectiveness in catalyzing hydrosilylation reactions (Capka, Czakóová, & Schubert, 1993).
  • Coordination Polymers Construction : Studies involving K3[Cu(CN)4] and unidentate pyridine bases in the presence of Me3SnCl led to the formation of new coordination polymers, showcasing the potential for creating complex molecular structures (Etaiw, Amer, & El-bendary, 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

trimethyl(2-pyridin-3-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBLPOPETZZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399318
Record name 3-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80673-00-3
Record name 3-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilylethynyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The procedure was identical to Example 1, with the exception that 3-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile and lithium trimethylacetylide (8.00 ml; 4.00 mmol; 0.5 M in THF) was used instead of the in situ derived lithium acetylide made from trimethylsilylacetylene and n-butyllithium. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.00 mmol (50% yield) of 3-(trimethylsilylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
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Synthesis routes and methods III

Procedure details

A flask was charged with 3-bromopyridine (1.22 mL, 12.66 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.97 mL, 13.92 mmol) and the reaction purged 15 min longer. To this was added copper(I) iodide (0.121 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). The reaction was stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->15% EtOAc/Hex) gave 1.70 g (77%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.71 (m, 1H), 8.55 (dd, J=4.9, 1.5, 1H), 7.76 (ddd, J=7.9, 1.8, 1.8, 1H), 7.26 (ddd, J=7.9, 4.9, 0.6, 1H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 152.8, 148.8, 138.9, 123.0, 120.4, 101.6, 98.3, −0.1. Mass spec.: 176.14 (MH)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-(Trimethylsilylethynyl)pyridine in the synthesis of dihydropyridine carboxylic acids?

A1: The research paper ["One-pot synthesis of dihydropyridine carboxylic acids via functionalization of 3-((trimethylsilyl)ethynyl)pyridines and an unusual hydration of alkynes: Molecular docking and antifungal activity" []] highlights a novel one-pot synthesis method for dihydropyridine carboxylic acids. This method utilizes this compound as a starting material, showcasing its versatility in organic synthesis. The researchers successfully functionalized the alkyne group in this compound, leading to the formation of the desired dihydropyridine carboxylic acid derivatives. This approach offers a potentially efficient and streamlined route for synthesizing these valuable compounds.

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